(3-Fluoro-4-iodophenyl)methanol
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Overview
Description
(3-Fluoro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H6FIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and an iodine atom at the fourth position.
Scientific Research Applications
(3-Fluoro-4-iodophenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: Employed in the development of new materials with specific properties, such as polymers and resins
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodophenyl)methanol typically involves the halogenation of benzyl alcohol derivatives. One common method is the nucleophilic substitution reaction where a fluorine and iodine atom are introduced to the benzene ring. This can be achieved through the reaction of 3-fluorobenzyl alcohol with iodine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler fluorinated benzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 3-fluoro-4-iodobenzaldehyde or 3-fluoro-4-iodobenzoic acid.
Reduction: Formation of 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodophenyl)methanol depends on its chemical reactivity. The presence of both fluorine and iodine atoms on the benzene ring influences its electronic properties, making it a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity in different solvents .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl alcohol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzyl alcohol: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Fluoro-4-chlorobenzyl alcohol: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications
Uniqueness
(3-Fluoro-4-iodophenyl)methanol is unique due to the combination of fluorine and iodine atoms on the benzene ring. This dual substitution provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIAGJETMTBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743127 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261615-96-6 |
Source
|
Record name | (3-Fluoro-4-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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